molecular formula C21H20FN5O4S B2564895 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888417-45-6

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2564895
CAS No.: 888417-45-6
M. Wt: 457.48
InChI Key: CVYCTFDHFAZAKC-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic organic compound with a complex molecular structure that places it in a class of molecules of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C21H20FN5O4S, and it features a multi-substituted dihydropyrimidine core, a structural motif often associated with diverse biological activities . The molecule integrates several key functional groups, including a 4-ethoxybenzamide moiety and a 2-((4-fluorophenyl)amino)-2-oxoethyl)thio side chain, linked to the central pyrimidine ring. This specific architecture suggests potential for interaction with various enzymatic targets. Researchers can leverage this compound as a key intermediate or a building block in the synthesis of more complex molecules. It also serves as a valuable reference standard or pharmacophore model in structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors. The presence of the fluorine atom, a common bioisostere, can be critical for modulating the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in preclinical pharmaceutical research . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling and employ appropriate safety protocols.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O4S/c1-2-31-15-9-3-12(4-10-15)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-14-7-5-13(22)6-8-14/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYCTFDHFAZAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₇H₁₄FN₅O₃S₂
  • Molecular Weight : 419.5 g/mol

The structure includes a pyrimidine core, an ethoxybenzamide group, and a fluorophenyl moiety, which may contribute to its biological activities.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The pyrimidine derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions .
  • Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays indicate that it can inhibit cell proliferation in cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological pathways, including histone deacetylases (HDACs), which play a role in cancer progression and other diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AntitumorInhibits proliferation of cancer cell lines with IC50 values indicating potency.
Enzyme InhibitionPotential HDAC inhibitor with implications for cancer therapy.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties :
    • A comparative study evaluated the antimicrobial effects of various pyrimidine derivatives, revealing that certain modifications enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of hydrophobic substituents was correlated with increased efficacy .
  • Antitumor Activity Assessment :
    • In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through G2/M phase arrest, suggesting a mechanism for its antitumor effects. Further studies indicated synergistic effects when combined with other chemotherapeutic agents .
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of HDACs highlighted the potential of this compound as a lead for developing isoform-selective inhibitors, which could provide therapeutic advantages in treating various malignancies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Antimicrobial Properties

This compound may also possess antimicrobial activity. Similar structures have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented. The presence of the thioether linkage in the structure may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the effects of pyrimidine derivatives on cancer cell lines. The results indicated that the compound inhibited cell growth through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study, a series of compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics.

Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits proliferation; induces apoptosis
Antimicrobial PropertiesEffective against resistant bacterial strains
Anti-inflammatory EffectsModulates inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name (Reference) Core Structure Key Substituents Biological Activity (Evidence) Physicochemical Properties
Target Compound Dihydropyrimidinone 4-ethoxybenzamide, thioether, 4-fluorophenyl Potential kinase inhibition (inferred from dihydropyrimidinone core) Moderate solubility (ethoxy group); planar structure may limit membrane permeability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Methoxyphenylaminomethyl, methyl, 2-fluorophenyl Antibacterial, antifungal (tested) High lipophilicity (methyl groups); crystalline stability via C–H⋯O bonds
923112-79-2 (N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide) Chromene 2-methoxybenzamide, 2-fluorophenyl Unknown (chromene core linked to anti-inflammatory activity in other studies) Low solubility (chromene core); rigid structure
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Thiophene, thioether, 4-fluorophenyl Unknown (triazole cores often exhibit anticonvulsant activity) Enhanced electron-withdrawing effects (triazole); higher metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Fluoro-chromenyl, isopropylbenzamide Potential anticancer (pyrazolo-pyrimidine cores inhibit kinases) High melting point (175–178°C); bulky substituents may reduce solubility

Key Findings:

Triazole-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic environments.

Substituent Effects :

  • The 4-ethoxybenzamide group in the target compound likely improves solubility relative to methoxy or methyl groups in analogs .
  • Thioether linkages are shared with triazole derivatives (), but the target’s thioethyl group offers greater conformational flexibility compared to rigid triazole-thiophene systems.

Synthetic Challenges: The thioether bridge in the target compound may require selective thiol-alkylation steps, akin to methods used in triazole synthesis (). Stereochemical complexity in dihydropyrimidinone derivatives (cf.

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-fluorophenyl group is a conserved feature across active analogs, indicating its critical role in target engagement.
  • Optimization Opportunities: Introducing polar groups (e.g., sulfonamide as in ) could improve solubility, while replacing the ethoxy group with bioisosteres (e.g., morpholino) may enhance metabolic stability.

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